molecular formula C11H14N4 B1471812 (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine CAS No. 1506317-04-9

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1471812
CAS No.: 1506317-04-9
M. Wt: 202.26 g/mol
InChI Key: JLBRQOBZJGSLKY-UHFFFAOYSA-N
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Description

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine: is an organic compound that features a pyrazole ring substituted with an ethyl group, a pyridine ring, and a methanamine group

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacology: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.

    Biological Probes: It can be used as a probe to study enzyme activity and receptor binding.

Industry

    Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic, optical, or mechanical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Pyridine: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated pyrazole.

    Introduction of the Ethyl Group: The ethyl group can be added through an alkylation reaction using an appropriate alkyl halide.

    Attachment of the Methanamine Group: The methanamine group can be introduced via reductive amination, where the corresponding aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism by which (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine exerts its effects depends on its application:

    Pharmacological Action: It may interact with specific receptors or enzymes, modulating their activity through binding interactions.

    Catalytic Action: As a ligand, it can stabilize transition states and facilitate chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine: Similar structure but with the pyridine ring at a different position.

    (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

    Positional Isomerism: The position of the pyridine ring can significantly affect the compound’s reactivity and binding properties.

    Substituent Effects: The presence of an ethyl group versus a methyl group can influence the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems.

Properties

IUPAC Name

(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBRQOBZJGSLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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